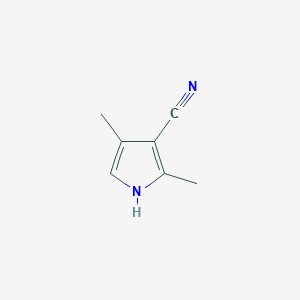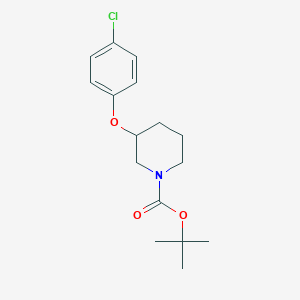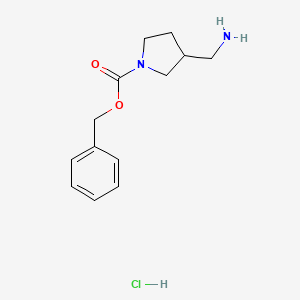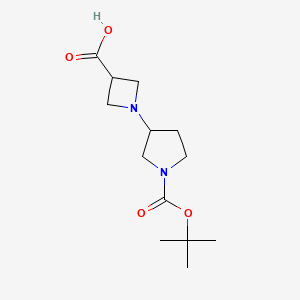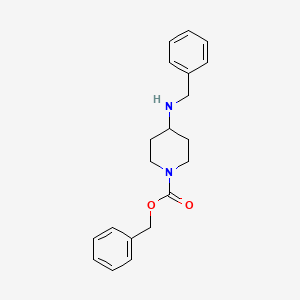
4-(3-(羟甲基)苯基)哌嗪-1-羧酸叔丁酯
概述
描述
“Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate” is a chemical compound that is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . It is also known as a 4-aryl piperidine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” was achieved with good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .Molecular Structure Analysis
The molecular formula of “Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate” is C16H24N2O3 . The average mass is 292.373 Da and the monoisotopic mass is 292.178680 Da .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used as a linker in the development of PROTACs, which are bifunctional molecules designed to degrade specific proteins .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 291.39 . The storage temperature is 2-8°C .作用机制
The mechanism of action of tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as tyrosine kinases and matrix metalloproteinases, which are involved in cancer cell growth and invasion. Additionally, it has been found to activate the Nrf2/ARE pathway, which plays a crucial role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate has been found to have several biochemical and physiological effects in the body. It has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines, which are implicated in the development of various diseases. Additionally, it has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which play a crucial role in protecting cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate in lab experiments is its high potency and specificity towards certain targets. Additionally, it has low toxicity and is relatively easy to synthesize. However, one of the limitations is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, the development of novel analogs with improved pharmacological properties may enhance its therapeutic potential.
科学研究应用
PROTAC 开发
该化合物在 PROTAC(PROteolysis TArgeting Chimeras)开发中用作半柔性连接体,用于靶向蛋白质降解。 这种应用在药物发现领域具有重要意义,因为降解特定蛋白质的能力可以带来新的治疗策略 .
生物活性分子的合成
它用作合成各种生物活性分子的中间体,包括酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁酮和咪唑啉酮。 这些化合物在药物化学中具有广泛的潜在应用 .
阿尔茨海默病研究
体外研究评估了该化合物的衍生物是否可以预防 Aβ 1-42 诱导的星形胶质细胞死亡,Aβ 1-42 是一种与阿尔茨海默病相关的肽。 此外,还研究了其在体内阿尔茨海默病样模型中抑制淀粉样蛋白生成的能力 .
安全和危害
生化分析
Biochemical Properties
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
The effects of tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it has been reported to alter the expression of genes involved in cell cycle regulation and apoptosis, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These findings suggest that the compound is suitable for extended biochemical and pharmacological studies .
Dosage Effects in Animal Models
The effects of tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolic process results in the formation of more water-soluble metabolites that can be readily excreted from the body. The compound’s interaction with these enzymes can also affect the metabolic flux and levels of other metabolites, indicating its potential impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For instance, it has been shown to bind to albumin in the bloodstream, which aids in its transport to different tissues. Additionally, the compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate is crucial for its activity and function. The compound contains targeting signals that direct it to specific cellular compartments, such as the nucleus and cytoplasm. Post-translational modifications, such as phosphorylation and ubiquitination, can also influence its localization and activity. These modifications can affect the compound’s ability to interact with target biomolecules and modulate cellular processes .
属性
IUPAC Name |
tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11,19H,7-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPFDUVEOSOYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652406 | |
| Record name | tert-Butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261925-88-6 | |
| Record name | tert-Butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



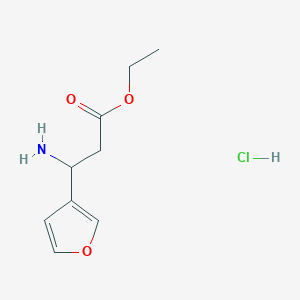
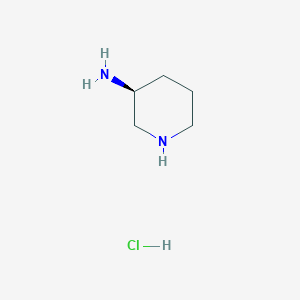
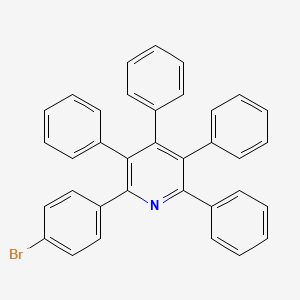
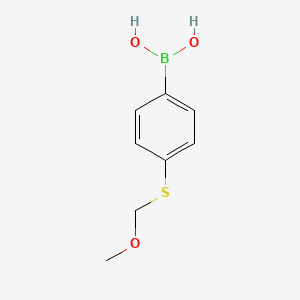
![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1498256.png)
